6-Iodobenzo[d]oxazole-2-carboxylic acid
Description
6-Iodobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound featuring a benzooxazole core substituted with an iodine atom at the 6-position and a carboxylic acid group at the 2-position. This structure combines the electronic effects of the oxazole ring with the steric and electronic contributions of iodine, making it valuable in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H4INO3 |
|---|---|
Molecular Weight |
289.03 g/mol |
IUPAC Name |
6-iodo-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4INO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12) |
InChI Key |
FZSMIEDJJPEYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another approach involves the use of manganese dioxide as a heterogeneous reagent for the oxidative aromatization of oxazolines to oxazoles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include the use of continuous flow reactors for efficient and scalable production, as well as the employment of environmentally friendly catalysts and reagents to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 6-Iodobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as manganese dioxide or other oxidizing agents are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxazole or benzoxazole derivatives .
Scientific Research Applications
6-Iodobenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodobenzo[d]oxazole-2-carboxylic acid involves its interaction with various molecular targets. The oxazole ring allows the compound to bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . This binding can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, highlighting differences in substituents, ring systems, and functional groups:
| Compound Name | Substituent(s) | Ring System | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 6-Iodobenzo[d]oxazole-2-carboxylic acid | Iodine (6-position) | Benzooxazole | Not available | Carboxylic acid, oxazole |
| 5-Methoxybenzo[d]oxazole-2-carboxylic acid | Methoxy (5-position) | Benzooxazole | Not available | Carboxylic acid, oxazole |
| 6-Chlorobenzo[d]thiazole-2-carboxylic acid | Chlorine (6-position) | Benzothiazole | 213.64 | Carboxylic acid, thiazole |
| 4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester | Bromophenyl (4-position), ethyl ester | Oxazole | 296.12 | Ester, oxazole |
| 2-Iodobenzoic acid | Iodine (2-position) | Benzene | Not available | Carboxylic acid |
Physical and Chemical Properties
- Electron-Withdrawing Effects : The iodine atom in this compound may enhance electrophilic substitution reactivity compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents .
- Solubility : The carboxylic acid group improves water solubility, similar to 2-iodobenzoic acid .
- Stability : Iodinated aromatic compounds are generally stable under standard storage conditions but may require protection from light to prevent dehalogenation .
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